molecular formula C9H19NO B13597904 3-Isopentylpyrrolidin-3-ol

3-Isopentylpyrrolidin-3-ol

Cat. No.: B13597904
M. Wt: 157.25 g/mol
InChI Key: RUFYFHJOISCJQO-UHFFFAOYSA-N
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Description

3-Isopentylpyrrolidin-3-ol is a chemical compound characterized by a five-membered pyrrolidine ring with an isopentyl group attached to the nitrogen atom and a hydroxyl group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopentylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation, followed by stereoselective esterification using commercial lipases . This method yields optically active 3-pyrrolidinol derivatives with high enantiomeric excess.

Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Isopentylpyrrolidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Isopentylpyrrolidin-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isopentylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the isopentyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the isopentyl and hydroxyl groups.

    Pyrrolidinone: Contains a carbonyl group instead of a hydroxyl group.

    Prolinol: A derivative with a hydroxyl group at the second carbon.

Uniqueness: 3-Isopentylpyrrolidin-3-ol is unique due to the presence of both the isopentyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(3-methylbutyl)pyrrolidin-3-ol

InChI

InChI=1S/C9H19NO/c1-8(2)3-4-9(11)5-6-10-7-9/h8,10-11H,3-7H2,1-2H3

InChI Key

RUFYFHJOISCJQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(CCNC1)O

Origin of Product

United States

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